molecular formula C12H19NO B2366153 N-(4-methylidenecyclohexyl)cyclobutanecarboxamide CAS No. 2097898-34-3

N-(4-methylidenecyclohexyl)cyclobutanecarboxamide

Cat. No.: B2366153
CAS No.: 2097898-34-3
M. Wt: 193.29
InChI Key: WUWBNNOEXCDKOF-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)cyclobutanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are not currently detailed in the literature, its structure, which incorporates a cycloalkanecarboxamide moiety, is a recognized pharmacophore in the development of bioactive molecules . Related cyclohexanecarboxamide and cyclobutanecarboxamide derivatives have been investigated for their potential in various therapeutic areas. For instance, structurally similar cyclohexanecarboxamide compounds have been designed and synthesized as novel anticonvulsant agents, demonstrating potent effects in preclinical models by potentially activating the Nrf2-ARE pathway, a key regulator of cellular antioxidant response . Furthermore, phenylcyclobutane carboxamides have been identified through phenotypic high-throughput screening as potent inhibitors of Mycobacterium tuberculosis growth, suggesting a role for the cyclobutane carboxamide scaffold in developing new antibacterial agents . The 4-methylidenecyclohexyl group within the structure may also contribute to target binding affinity and selectivity, as cycloalkyl and substituted cycloalkyl groups are commonly utilized in drug design to optimize interactions with hydrophobic protein pockets and improve metabolic stability . This combination of features makes this compound a compelling candidate for further investigation in research programs focused on central nervous system disorders, infectious diseases, and oncology. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-5-7-11(8-6-9)13-12(14)10-3-2-4-10/h10-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBNNOEXCDKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Cyclobutanecarbonyl Chloride

The most widely documented method involves the reaction of 4-methylidenecyclohexanamine with cyclobutanecarbonyl chloride under anhydrous conditions. This approach, described in industrial protocols, proceeds via nucleophilic acyl substitution:

$$
\text{Cyclobutanecarbonyl chloride} + \text{4-Methylidenecyclohexanamine} \xrightarrow{\text{Base}} \text{N-(4-Methylidenecyclohexyl)cyclobutanecarboxamide} + \text{HCl}
$$

Procedure :

  • Reagent Preparation : Cyclobutanecarbonyl chloride is synthesized via thionyl chloride ($$ \text{SOCl}_2 $$) treatment of cyclobutanecarboxylic acid.
  • Reaction Setup : Equimolar amounts of 4-methylidenecyclohexanamine and cyclobutanecarbonyl chloride are combined in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C.
  • Base Addition : Triethylamine ($$ \text{Et}_3\text{N} $$) is introduced to scavenge HCl, maintaining a pH > 8 to prevent protonation of the amine.
  • Workup : The mixture is stirred for 12–24 hours at room temperature, followed by filtration to remove triethylamine hydrochloride.
  • Purification : The crude product is isolated via solvent evaporation and purified by recrystallization (ethanol/water) or silica gel chromatography.

Key Data :

  • Yield : 68–75% (optimized conditions).
  • Purity : >95% (HPLC).

Alternative Coupling Approaches

For laboratories avoiding acyl chlorides, carbodiimide-mediated coupling offers a viable alternative. Here, cyclobutanecarboxylic acid reacts with 4-methylidenecyclohexanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$
\text{Cyclobutanecarboxylic acid} + \text{4-Methylidenecyclohexanamine} \xrightarrow{\text{EDC/HOBt}} \text{Product} + \text{Byproducts}
$$

Advantages :

  • Eliminates handling of corrosive acyl chlorides.
  • Suitable for acid-sensitive substrates.

Challenges :

  • Lower yields (55–65%) due to competing side reactions.
  • Requires stringent moisture control.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors (CFRs) are employed to enhance heat/mass transfer and minimize side reactions:

Process Parameters :

  • Residence Time : 10–15 minutes.
  • Temperature : 25–30°C.
  • Pressure : 1–2 bar.

Benefits :

  • 20–30% higher yield compared to batch processes.
  • Reduced solvent consumption.

Automated Purification Systems

Post-reaction purification integrates automated flash chromatography systems with UV-guided fraction collection. Silica gel columns (particle size 40–63 µm) and gradient elution (hexane/ethyl acetate) achieve >99% purity.

Reaction Optimization and Parameter Analysis

Solvent Screening

Solvent polarity significantly impacts reaction kinetics and product stability:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
THF 7.6 72 95
DCM 8.9 68 93
Acetonitrile 37.5 61 90

Polar aprotic solvents (e.g., THF) favor amidation by stabilizing intermediates.

Temperature Effects

Elevated temperatures (>40°C) accelerate reaction rates but promote decomposition of the methylidene group. Optimal range: 20–25°C.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v).
  • Recovery : 85–90%.

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 5.28 (s, 1H, CH$$ _2 $$=C), 3.45 (m, 1H, NH), 2.80–2.60 (m, 4H, cyclobutane), 2.20–1.40 (m, 10H, cyclohexyl).
  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Side Reactions

  • Imine Formation : The methylidene group may react with residual amines, forming undesired imines. Mitigation: Strict anhydrous conditions and inert atmosphere (N$$ _2 $$).
  • Cyclobutane Ring Opening : High temperatures or acidic conditions destabilize the cyclobutane ring. Mitigation: Maintain neutral pH and temperatures <30°C.

Scalability Issues

  • Exothermic Reactions : Large-scale batches risk thermal runaway. Mitigation: CFRs with integrated cooling jackets.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

N-(4-methylidenecyclohexyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclobutanecarboxamide Derivatives with Fluorinated Aromatic Groups

PF-03654746 and PF-03654764 are fluorinated cyclobutanecarboxamide derivatives developed by Pfizer. Both compounds share the cyclobutanecarboxamide core but differ in substituents:

  • PF-03654746 : Contains a pyrrolidinylmethyl-phenyl group.
  • PF-03654764 : Features a 2-methylpropyl chain.
Property PF-03654746 PF-03654764
Activity H3 receptor antagonist H3 receptor antagonist
Application Neurodegenerative research Neurodegenerative research
Key Reference J Med Chem 2011 J Med Chem 2011

These compounds demonstrate the importance of fluorinated aromatic groups in enhancing blood-brain barrier penetration and receptor affinity. In contrast, N-(4-methylidenecyclohexyl)cyclobutanecarboxamide lacks fluorination, which may reduce its CNS activity but improve metabolic stability .

Acylhydrazine-Carbothioamide Derivatives

A 2021 study synthesized N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (Compound 2.10) and related analogs. Key comparisons include:

Compound Yield (%) Melting Point (°C) Core Structure
2.10 53 201–202 Cyclobutanecarboxamide
2.14 66 193–195 Cyclopentanecarboxamide
Target Compound N/A N/A Cyclobutanecarboxamide

The cyclopentane analogs (e.g., 2.14) showed higher yields (66%) than cyclobutane derivatives (53–59%), suggesting steric or electronic factors influence synthetic efficiency .

Cyclohexanecarboxamide Derivatives in Patent Literature

A European patent (EP 3 643 703 A1) describes N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide. Key distinctions:

  • Synthesis : Requires multi-step purification (e.g., silica gel chromatography) and harsh conditions (e.g., LiOH hydrolysis) .
  • Structure : Incorporates an indazole ring and methoxyphenyl group, unlike the methylidenecyclohexyl moiety in the target compound.

This highlights that the target compound’s synthesis may avoid complex purification steps due to its simpler substituents.

Physicochemical and Pharmacokinetic Insights

Calculated Properties of N-(Pyrrolidin-3-yl)cyclobutanecarboxamide

A related compound, N-(pyrrolidin-3-yl)cyclobutanecarboxamide , provides insight into cyclobutanecarboxamide behavior:

Property Value
Molecular Weight 168.23 g/mol
logP 1.2 (estimated)
pKa 9.5 (basic nitrogen)

Biological Activity

N-(4-Methylidenecyclohexyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The molecular formula is C12H17NOC_{12}H_{17}NO, and it features a cyclobutane moiety linked to a cyclohexyl group with a methylene bridge.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress, which is linked to various diseases .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds.

Activity Target IC50 Value Reference
Cholinesterase InhibitionAChE> 20 µM
Cholinesterase InhibitionBuChE< 1 µM
Antioxidant ActivityCell LinesNot specified

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Cholinesterase Inhibition Study :
    • A study evaluated a series of norbelladine derivatives, revealing that certain structural modifications significantly enhance BuChE inhibition potency. The most potent derivative exhibited an IC50 value of 72 nM, suggesting that similar modifications could be explored for this compound .
  • Neuroprotective Effects :
    • Research on related compounds indicated potential neuroprotective effects in vitro using human neuroblastoma cell lines. Compounds were tested for cytotoxicity and showed promising results with high cell viability at concentrations up to 10 µM .
  • Antioxidant Activity Assessment :
    • Compounds with structural similarities were assessed for their antioxidant properties using various assays, indicating that modifications in the cyclobutane structure could enhance radical scavenging activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-methylidenecyclohexyl)cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via multi-step reactions, typically involving coupling of cyclobutanecarboxylic acid derivatives with substituted cyclohexylamine precursors. Key steps include amide bond formation under reflux conditions (e.g., using coupling agents like EDC/HOBt) and purification via column chromatography. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically impact yield, with optimized protocols achieving ~50–70% purity post-crystallization .

Q. Which analytical techniques are essential for structural validation of this compound?

  • 1H/13C NMR confirms proton environments and cyclobutane/cyclohexyl conformations, while LC-MS verifies molecular weight and purity (>95%). X-ray crystallography resolves stereochemistry, particularly the methylidene group’s spatial arrangement, which influences biological activity. FT-IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. How does the methylidene group on the cyclohexyl ring affect the compound’s physicochemical properties?

  • The methylidene substituent introduces steric strain and electronic effects, increasing hydrophobicity (logP ~2.8) and reducing aqueous solubility. Computational modeling (e.g., Gaussian software) predicts dipole moments and partial charges, aiding in solubility enhancement strategies like co-solvent systems .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported biological activity data for this compound?

  • Discrepancies in bioactivity (e.g., IC50 variations in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or impurities. Validate findings via:

  • Dose-response replication across independent labs.
  • HPLC purity reassessment to rule out degradation products.
  • Molecular dynamics simulations (e.g., GROMACS) to confirm target binding under varying physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic substitution : Replace the methylidene group with bulkier (e.g., ethylidene) or electron-withdrawing groups (e.g., cyano) to modulate steric/electronic profiles.
  • Fragment-based screening : Test truncated analogs (e.g., cyclobutane-amide core alone) to identify pharmacophoric elements.
  • In silico docking (AutoDock Vina) prioritizes derivatives with improved binding affinity to targets like kinases or GPCRs. Use a scoring function threshold of ≤−7.0 kcal/mol for lead selection .

Q. What experimental strategies mitigate challenges in studying the compound’s metabolic stability?

  • In vitro microsomal assays (human liver microsomes + NADPH) identify metabolic hotspots (e.g., cyclohexyl oxidation).
  • Isotope labeling (e.g., ²H at the methylidene position) tracks degradation pathways via LC-MS/MS.
  • Prodrug derivatization : Introduce ester moieties to enhance stability during in vivo absorption .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting results in solubility studies?

  • Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) and cross-validate with CheqSol (equilibrium solubility measurement). Confounding factors like polymorphic forms (assessed via DSC) must be ruled out .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity data?

  • Probit analysis calculates LD50 values with 95% confidence intervals.
  • ANOVA with Tukey post-hoc testing identifies significant differences between treatment groups.
  • Hill slope modeling distinguishes cooperative vs. non-cooperative binding in dose-response curves .

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